molecular formula C12H10ClNO2S B2885131 3-chloro-N-phenylbenzenesulfonamide CAS No. 16936-90-6

3-chloro-N-phenylbenzenesulfonamide

Cat. No.: B2885131
CAS No.: 16936-90-6
M. Wt: 267.73
InChI Key: HUJCMLQLDYZJPF-UHFFFAOYSA-N
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Description

3-chloro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group attached to the benzene ring and a sulfonamide group attached to the nitrogen atom of the phenyl ring.

Mechanism of Action

Target of Action

3-Chloro-N-Phenylbenzenesulfonamide, also known as CHEMBL3956621, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of bacterial DNA, leading to bacteriostatic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-chlorobenzenesulfonyl chloride+anilineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+aniline→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-phenylbenzenesulfonamide derivatives.

    Oxidation Reactions: Products include benzenesulfonic acids.

    Reduction Reactions: Products include aniline derivatives.

Scientific Research Applications

3-chloro-N-phenylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamide
  • 3-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-phenylbenzenesulfonamide

Uniqueness

3-chloro-N-phenylbenzenesulfonamide is unique due to the presence of the chloro group at the 3-position of the benzene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the chloro group can affect the compound’s ability to interact with enzymes and other molecular targets, potentially leading to different biological effects .

Properties

IUPAC Name

3-chloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCMLQLDYZJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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